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Compound of Interest

Compound Name: Hexyl crotonate

Cat. No.: B161946 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hexyl crotonate, systematically known as hexyl (E)-but-2-enoate, is an organic ester

recognized for its characteristic sweet, fruity, and green aroma profile.[1] This technical guide

provides an in-depth review of the current state of research on hexyl crotonate within the

flavor and fragrance industry, with a focus on its chemical properties, synthesis, sensory

perception, and analytical characterization. The information presented is intended to serve as a

comprehensive resource for researchers, scientists, and professionals involved in the

development of new flavor and fragrance ingredients.

Physicochemical and Organoleptic Properties
Hexyl crotonate's distinct sensory characteristics are a direct result of its molecular structure.

The combination of a six-carbon hexyl group and the unsaturated crotonate moiety contributes

to its unique fruity and green notes, often described as reminiscent of apple, pear, and

pineapple.[1]

Quantitative Data Summary
The following tables summarize the key quantitative data available for hexyl crotonate.

Table 1: Physicochemical Properties of Hexyl (E)-Crotonate
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Property Value Reference

Molecular Formula C₁₀H₁₈O₂ [1][2]

Molecular Weight 170.25 g/mol [2]

Boiling Point
213.00 to 215.00 °C @ 760.00

mm Hg
[3]

Vapor Pressure
0.146000 mmHg @ 25.00 °C

(est.)
[3]

Flash Point 192.00 °F TCC (88.89 °C) [3][4]

logP (o/w) 3.973 (est.) [3]

Water Solubility 52.1 mg/L @ 25 °C (est.) [3]

Specific Gravity
0.88000 to 0.89500 @ 25.00

°C
[4]

Refractive Index
1.42800 to 1.44900 @ 20.00

°C
[4]

Table 2: Organoleptic Properties and Recommended Usage Levels

Attribute Description Reference

Odor Profile
Fruity, sweet, green, apple,

pear, pineapple
[1]

Taste Profile Fruity, green [1]

Recommended Usage

(Fragrance)

Up to 8.0% in fragrance

concentrate (for hexyl (E)-

tiglate, a close analog)

[4]

Recommended Usage (Flavor)
Not for fragrance use (for (E)-

hexyl crotonate)
[3]

Experimental Protocols
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This section details the methodologies for key experiments related to the synthesis, sensory

evaluation, and analytical characterization of hexyl crotonate.

Synthesis of Hexyl Crotonate via Fischer Esterification
The most common method for synthesizing hexyl crotonate is through the Fischer

esterification of crotonic acid with hexanol, using an acid catalyst.[1]

Materials:

Crotonic acid

n-Hexanol

Concentrated sulfuric acid (catalyst) or p-toluenesulfonic acid (PTSA)

Toluene (for azeotropic removal of water)

5% Sodium carbonate solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate

Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, distillation

apparatus

Procedure:

In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine

crotonic acid, a molar excess of n-hexanol, and a catalytic amount of sulfuric acid or PTSA in

toluene.

Heat the mixture to reflux. The water produced during the reaction will be collected in the

Dean-Stark trap as an azeotrope with toluene.

Continue the reaction until the theoretical amount of water has been collected, indicating the

reaction is complete.
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Cool the reaction mixture to room temperature.

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium

carbonate solution (to neutralize the acid catalyst), and brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter to remove the drying agent.

Purify the crude hexyl crotonate by fractional distillation under reduced pressure to obtain

the final product.

Synthesis Workflow for Hexyl Crotonate

Sensory Evaluation: Triangle Test Protocol
To determine if a perceptible difference exists between two samples, such as a product with

and without the addition of hexyl crotonate, a triangle test is a commonly used discrimination

method.

Objective: To determine if a sensory difference exists between two formulations.

Materials:

Two sample formulations (A and B)

Identical, odor-free sample cups, coded with random three-digit numbers

Water and unsalted crackers for palate cleansing

A panel of at least 20-30 trained or consumer panelists

Individual sensory evaluation booths with controlled lighting and ventilation

Procedure:

Sample Preparation: Prepare the two samples to be tested. For each panelist, present three

coded samples: two will be identical (e.g., A, A) and one will be different (e.g., B).
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Presentation: The order of presentation of the three samples should be randomized for each

panelist to avoid positional bias. There are six possible presentation orders: AAB, ABA, BAA,

BBA, BAB, ABB.

Evaluation: Each panelist is instructed to taste or smell the samples from left to right. They

are then asked to identify the sample that is different from the other two.

Data Collection: Record the number of correct and incorrect identifications.

Statistical Analysis: The results are analyzed using a statistical table for triangle tests to

determine if the number of correct identifications is significantly greater than what would be

expected by chance (one-third).

Triangle Test Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
GC-MS is a powerful technique for the identification and quantification of volatile compounds

like hexyl crotonate in complex matrices such as food and fragrance products.

Objective: To identify and quantify hexyl crotonate in a sample matrix.

Instrumentation and Materials:

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Capillary column suitable for flavor and fragrance analysis (e.g., HP-INNOWax)

Headspace solid-phase microextraction (HS-SPME) autosampler and fibers (e.g.,

PDMS/DVB)

Sample vials with septa

Hexyl crotonate standard for calibration

Internal standard (e.g., 2-octanol)
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Helium carrier gas

Procedure:

Sample Preparation:

For liquid samples (e.g., beverages), a known volume is placed in a headspace vial.

For solid samples (e.g., fruit), the sample is often homogenized and a known weight is

placed in a headspace vial.[5]

An internal standard is added to each sample and calibration standard.

HS-SPME Extraction:

The sample vial is incubated at a controlled temperature to allow volatile compounds to

equilibrate in the headspace.

The SPME fiber is exposed to the headspace for a defined period to adsorb the volatile

analytes.

GC-MS Analysis:

The SPME fiber is desorbed in the hot GC injection port.

The analytes are separated on the capillary column based on their boiling points and

polarity. A typical oven temperature program starts at a low temperature, ramps up to a

higher temperature, and holds for a period. For example: start at 40°C for 3 min, ramp at

5°C/min to 150°C, then ramp at 10°C/min to 220°C and hold for 5 min.[5]

The separated compounds enter the mass spectrometer, where they are ionized and

fragmented.

Data Analysis:

Hexyl crotonate is identified by comparing its retention time and mass spectrum to that of

a known standard and to mass spectral libraries (e.g., NIST).
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Quantification is achieved by creating a calibration curve from the analysis of standards of

known concentrations.

Signaling Pathways in Sensory Perception
The perception of hexyl crotonate as a flavor and fragrance involves complex signaling

pathways in the olfactory and gustatory systems.

Olfactory Signaling Pathway
The sense of smell is mediated by olfactory receptors (ORs), which are G-protein coupled

receptors (GPCRs) located on the surface of olfactory sensory neurons.

Mechanism:

Binding: Volatile molecules of hexyl crotonate bind to specific ORs in the nasal cavity.

G-Protein Activation: This binding event causes a conformational change in the OR,

activating an associated G-protein (Gα-olf).

Second Messenger Production: The activated Gα-olf stimulates adenylyl cyclase, which

converts ATP to cyclic AMP (cAMP).

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

Depolarization and Signal Transduction: The influx of cations (Na⁺ and Ca²⁺) through the

CNG channels depolarizes the neuron, generating an action potential that is transmitted to

the brain for processing as a specific scent.

Olfactory Signaling Pathway for Hexyl Crotonate

Gustatory Signaling Pathway and Flavor Perception
The "flavor" of hexyl crotonate is a multimodal perception arising from the integration of its

aroma (ortho- and retronasal olfaction) and its taste. While esters themselves are not typically

considered to have a primary taste modality (sweet, sour, salty, bitter, umami), they can

significantly modulate the perception of other tastes, particularly sweetness.[6] The fruity aroma

of hexyl crotonate, perceived retronasally during mastication, can enhance the perception of

sweetness.
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The perception of sweet taste is also mediated by GPCRs.

Mechanism of Sweet Taste Perception:

Binding: Sweet molecules (e.g., sugars) bind to the T1R2/T1R3 heterodimer receptor on the

surface of taste receptor cells.

G-Protein Activation: This binding activates a G-protein called gustducin.

Second Messenger Cascade: Activated gustducin stimulates phospholipase C (PLC), which

leads to the production of inositol trisphosphate (IP₃).

Calcium Release: IP₃ triggers the release of Ca²⁺ from intracellular stores.

TRPM5 Channel Activation and Neurotransmitter Release: The increase in intracellular Ca²⁺

activates the TRPM5 ion channel, leading to depolarization of the taste cell and the release

of neurotransmitters, which signal to the brain.

The fruity odor of hexyl crotonate can interact with this pathway, likely at a cognitive level in

the brain, to enhance the overall sweet and fruity flavor experience.

Gustatory Signaling Pathway for Sweet Perception

Conclusion
Hexyl crotonate is a valuable ingredient in the flavor and fragrance industry, contributing

desirable fruity and green notes to a variety of products. A thorough understanding of its

physicochemical properties, synthesis, and the mechanisms of its sensory perception is crucial

for its effective application and for the development of novel flavor and fragrance formulations.

The experimental protocols and signaling pathway diagrams provided in this guide offer a

foundational resource for researchers and professionals in this field. Further research into the

specific olfactory receptors that bind to hexyl crotonate and a more detailed elucidation of its

modulatory effects on taste perception will continue to advance our understanding and

utilization of this important flavor and fragrance compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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